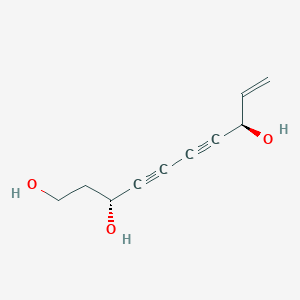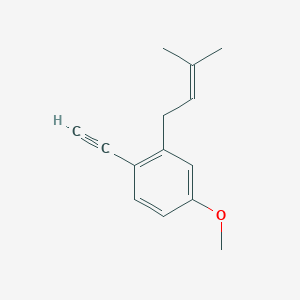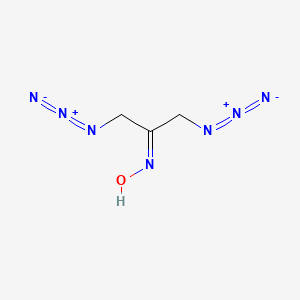![molecular formula C15H16BrNO2 B12515018 N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide CAS No. 686319-38-0](/img/structure/B12515018.png)
N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide typically involves multiple steps. One common method starts with the bromination of 7-methoxynaphthalene to introduce the bromine atom at the 3-position. This is followed by the alkylation of the brominated naphthalene with an appropriate ethylating agent to form the intermediate compound. Finally, the intermediate undergoes acetylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxynaphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthalene carboxylic acids, while reduction can produce methoxynaphthalene derivatives .
Aplicaciones Científicas De Investigación
N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The methoxy and bromine groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-[2-(3-Methoxyphenyl)ethyl]acetamide: Contains a phenyl ring instead of a naphthalene ring, leading to different chemical properties.
N-[2-(3-Bromo-1-naphthyl)ethyl]acetamide: Similar structure but with the bromine atom at a different position.
Uniqueness
N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide is unique due to the specific positioning of the bromine and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
686319-38-0 |
|---|---|
Fórmula molecular |
C15H16BrNO2 |
Peso molecular |
322.20 g/mol |
Nombre IUPAC |
N-[2-(3-bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H16BrNO2/c1-10(18)17-6-5-12-8-13(16)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9H,5-6H2,1-2H3,(H,17,18) |
Clave InChI |
DALDAAWMVJDLJA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[({1-Carboxy-5-[3-(naphthalen-2-yl)-2-{[4-({2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetamido}methyl)cyclohexyl]formamido}propanamido]pentyl}carbamoyl)amino]pentanedioic acid](/img/structure/B12514938.png)



![3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12514962.png)
![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)

![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12515020.png)


